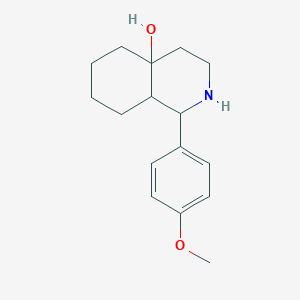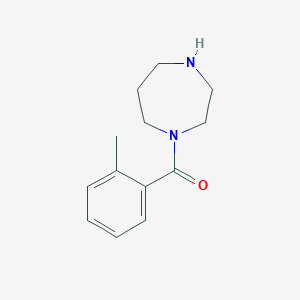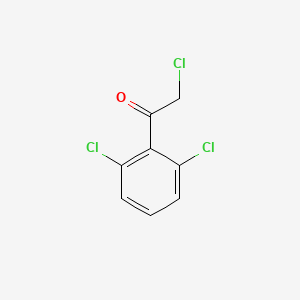
2-Chloro-1-(2,6-dichlorophenyl)ethanone
Overview
Description
“2-Chloro-1-(2,6-dichlorophenyl)ethanone” is a chemical compound with the molecular formula C8H4Cl4O . It is also known as “2,6-Dichloroacetophenone” and "Ethanone, 1-(2,6-dichlorophenyl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Chiral Intermediate Synthesis : This compound serves as a chiral intermediate in the synthesis of antifungal agents like Miconazole and Luliconazole. Innovative biocatalytic methods have been developed for the enantioselective synthesis of these intermediates, significantly improving the yield and purity of the end products (Miao, Liu, He, & Wang, 2019); (Wei, Tang, Ni, Wang, Yi, Zhang, & Chen, 2019).
Chemical Synthesis and Drug Development : It is used in the development of various synthesis methods for pharmaceutical compounds. For example, its reduction leads to key intermediates used in the synthesis of antifungal drugs and other compounds with antimycotic activity (Sujatha, Rao, Bhagwat, & Soujanya, 2021); (Raga, Moreno-Mañas, Cuberes, Palacín, Castello, & Ortiz, 1992).
Crystallography and Structural Analysis : The compound has been studied for its crystal structure and properties, contributing to the broader understanding of molecular structures and their applications (Sundar, Reddy, Vijayakumar, Natarajan, Suresh, & Lakshman, 2011).
Computational Chemistry Studies : Its interactions with other chemicals, such as imidazole derivatives, have been computationally analyzed, contributing to the field of theoretical and computational chemistry (Erdogan & Erdoğan, 2019).
Novel Catalytic and Enzymatic Processes : Research has been conducted on developing novel catalytic and enzymatic processes using this compound, which has implications for industrial-scale chemical production and pharmaceutical synthesis (Ni, Zhang, & Sun, 2012); (Yap, Li, Wong, Li, Pullarkat, & Leung, 2014).
Environmental Chemistry and Photodegradation Studies : It has been a subject of study in environmental chemistry, particularly in the context of photodegradation processes, contributing to our understanding of chemical reactions under specific environmental conditions (Climent & Miranda, 1997).
Synthesis of Novel Chemical Compounds : Research has also focused on synthesizing new chemical compounds using 2-Chloro-1-(2,6-dichlorophenyl)ethanone as a starting material. These compounds have potential applications in various fields, including medicinal chemistry (Sherekar, Padole, & Kakade, 2022).
Heterocyclic Chemistry : It has been used in the synthesis of various heterocyclic compounds, contributing to advances in the field of organic chemistry (Moskvina, Shilin, & Khilya, 2015).
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of antifungal agents , suggesting that its targets may be related to fungal pathogens.
Mode of Action
It has been reported that similar compounds can be reduced to their corresponding alcohols by ketoreductases . This suggests that 2-Chloro-1-(2,6-dichlorophenyl)ethanone may interact with its targets through a reduction reaction catalyzed by specific enzymes.
Biochemical Pathways
It has been reported that similar compounds can be used as intermediates in the synthesis of antifungal agents . This suggests that the compound may affect pathways related to fungal growth and proliferation.
Result of Action
It has been reported that similar compounds can be used as intermediates in the synthesis of antifungal agents . This suggests that the compound may have antifungal effects at the molecular and cellular level.
properties
IUPAC Name |
2-chloro-1-(2,6-dichlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSOXPYZEQTVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



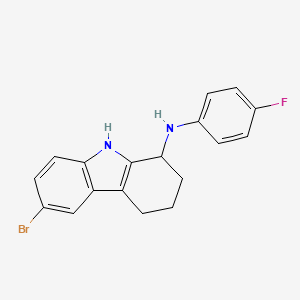
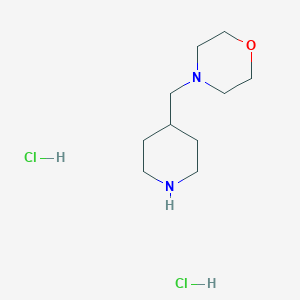
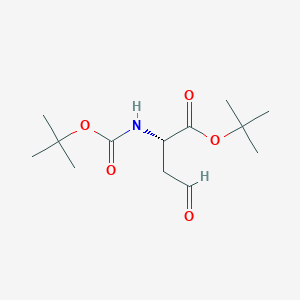
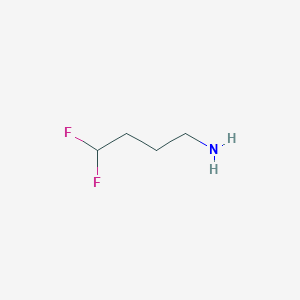
![N-[3-(methylamino)phenyl]acetamide](/img/structure/B3155914.png)


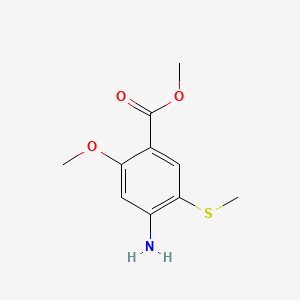
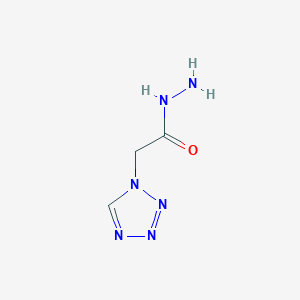


![Glutathione-glycine-[13C2,15N]](/img/structure/B3155966.png)
